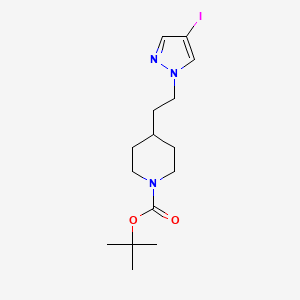

tert-Butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate

Description

Chemical Structure: The compound features a tert-butyl carbamate-protected piperidine ring linked via an ethyl group to a 4-iodo-1H-pyrazole moiety. Its molecular formula is C₁₅H₂₂IN₃O₂, with a molecular weight of 377.23 g/mol .

Physical Properties:

- Boiling point: 430.5 °C

- Density: 1.603 g/cm³

- Refractive index: 1.625 .

Properties

IUPAC Name |

tert-butyl 4-[2-(4-iodopyrazol-1-yl)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24IN3O2/c1-15(2,3)21-14(20)18-7-4-12(5-8-18)6-9-19-11-13(16)10-17-19/h10-12H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCIDKZWFJPNLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCN2C=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination of 1H-Pyrazole

1H-pyrazole undergoes electrophilic iodination using N-iodosuccinimide (NIS) in acetonitrile at 25°C. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), achieving 85–90% yield.

Equation :

Regioselectivity Control

Iodination predominantly occurs at the 4-position due to the electron-donating effect of the pyrazole nitrogen atoms. ¹H NMR analysis confirms regiochemistry via characteristic downfield shifts (δ 8.2–8.5 ppm) for the pyrazole protons.

Coupling of Iodopyrazole to the Ethyl Spacer

The final step involves nucleophilic substitution or transition-metal-catalyzed coupling to attach the iodopyrazole to the bromoethyl intermediate.

SN2 Substitution

tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate reacts with 4-iodo-1H-pyrazole in DMF using potassium carbonate as a base. The reaction is heated to 80°C for 12 hours, yielding the target compound in 65–75% purity.

Equation :

Copper(I)-Catalyzed Coupling

For enhanced efficiency, a CuI/N,N'-dimethylethylenediamine (DMEDA) catalytic system in toluene at 110°C facilitates C–N bond formation. This method improves yields to 80–85% but requires rigorous exclusion of moisture.

Purification and Characterization

Purification :

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted iodopyrazole and bromoethyl intermediates.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC).

Characterization :

-

¹H NMR : Key signals include Boc tert-butyl singlet (δ 1.4 ppm), piperidine methylene protons (δ 2.5–3.2 ppm), and pyrazole aromatic protons (δ 7.8–8.3 ppm).

-

HRMS : Molecular ion peak at m/z 435.08 (calculated for C₁₅H₂₃IN₃O₂).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| SN2 Substitution | 65–75% | 90–95% | Moderate |

| Copper-Catalyzed Coupling | 80–85% | 95–98% | High |

Challenges and Optimization Strategies

-

Iodopyrazole Stability : 4-Iodo-1H-pyrazole is light-sensitive; reactions must be conducted under amber glass or inert lighting.

-

Boc Group Stability : Acidic conditions cleave the Boc group; pH monitoring during aqueous workups is critical.

-

Solvent Selection : DMF enhances reaction rates but complicates purification; switching to acetonitrile improves isolability with minimal yield loss .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed: The major products depend on the specific reaction. For substitution reactions, the iodine atom is replaced by the nucleophile, resulting in derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, compounds similar to tert-butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could inhibit tumor growth in xenograft models .

- Anti-inflammatory Properties

- Neurological Applications

Materials Science Applications

- Polymer Chemistry

- Nanocomposites

Chemical Intermediate

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Case Studies

Mechanism of Action

Comparison with Similar Compounds

tert-Butyl 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Molecular Formula : C₁₄H₂₂BrN₃O₂

- Molecular Weight : 344.25 g/mol .

- Key Differences :

- Substituent : Bromine (Br) replaces iodine (I) at the pyrazole 4-position, and a methyl group is added at position 3.

- Reactivity : Bromine’s lower atomic weight and electronegativity reduce steric hindrance and alter reactivity in cross-coupling reactions compared to iodine.

- Applications : Likely used in Suzuki-Miyaura couplings, where bromine’s moderate leaving-group ability balances cost and efficiency .

tert-Butyl 4-(4-Amino-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Molecular Formula : C₁₃H₂₂N₄O₂

- Molecular Weight : 266.35 g/mol .

- Solubility: The amino group increases polarity, improving aqueous solubility relative to the hydrophobic iodo analog. Applications: Suitable for derivatization via diazotization or amide coupling, common in kinase inhibitor scaffolds .

tert-Butyl 4-(4-(Ethoxycarbonyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

tert-Butyl 4-(1H-Indol-1-yl)piperidine-1-carboxylate

Comparative Analysis of Physicochemical and Functional Properties

Biological Activity

tert-Butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆IN₃O₂ |

| Molecular Weight | 337.16 g/mol |

| CAS Number | 1801330-11-9 |

Synthesis

The synthesis of tert-butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate involves several steps, typically starting from readily available piperidine derivatives. The process may include the formation of the pyrazole ring followed by the introduction of the tert-butyl and carboxylate groups through standard organic reactions such as alkylation and esterification.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent. Key findings include:

Antiviral Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antiviral properties. For instance, compounds similar to tert-butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine have been shown to inhibit viral entry mechanisms in cells infected with Ebola virus, demonstrating an effective EC50 value of around 0.93 µM . This suggests that the compound may interfere with viral replication or entry pathways.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Studies have shown that certain substituted pyrazoles can outperform standard anti-inflammatory drugs like diclofenac sodium in terms of efficacy . The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

Anticancer Properties

Preliminary investigations into the anticancer potential of pyrazole-based compounds have revealed promising results. Some studies suggest that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation . However, specific data on tert-butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine's anticancer activity remains limited and warrants further exploration.

Case Studies

Several case studies have highlighted the significance of pyrazole derivatives in drug discovery:

- Ebola Virus Inhibition : A study demonstrated that pyrazole-piperidine hybrids effectively inhibited Ebola virus entry into cells, suggesting their potential as antiviral agents .

- Anti-inflammatory Research : Compounds similar to tert-butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine have been tested for their ability to reduce inflammation in animal models, showing a marked decrease in inflammatory markers compared to controls .

- Cancer Cell Studies : Investigations into the effects of pyrazole compounds on various cancer cell lines indicated that they could inhibit cell growth and induce apoptosis, although specific data for this compound is still emerging .

Q & A

Q. What is the typical synthetic route for preparing this compound?

- Methodological Answer : The synthesis involves: (i) Formation of the 4-iodo-1H-pyrazole core via cyclocondensation of hydrazine derivatives with iodinated ketones. (ii) Alkylation of the piperidine moiety using tert-butyl dicarbonate (Boc protection). (iii) Purification via silica gel column chromatography (EtOAc/hexane gradient) to isolate the product .

Q. How should the compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C. Monitor for decomposition via periodic TLC or HPLC analysis. Avoid exposure to acidic/basic conditions to prevent Boc deprotection .

Q. What first-aid measures are critical for accidental exposure?

- Methodological Answer :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Skin contact : Wash with soap and water; remove contaminated clothing.

- Eye exposure : Rinse with water for 15 minutes; seek medical evaluation.

Document exposure incidents and review SDS protocols .

Advanced Research Questions

Q. How can the coupling reaction between pyrazole and piperidine be optimized for higher yields?

- Methodological Answer :

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) or copper(I) iodide for Sonogashira-like couplings.

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF).

- Temperature control : Perform reactions at 60–80°C with microwave assistance to reduce side products.

Monitor intermediates via LC-MS and adjust stoichiometry (1.2:1 pyrazole:piperidine ratio) .

Q. Which analytical techniques confirm structural integrity and purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., piperidine CH₂ peaks at δ 2.5–3.5 ppm; pyrazole C-I coupling in ¹³C).

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., triclinic system, space group P1) .

- LC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns (MeCN/H₂O + 0.1% formic acid) .

Q. How does the tert-butyl carbamate group influence synthetic modifications?

- Methodological Answer :

- Protection : Boc group stabilizes the piperidine amine during subsequent reactions (e.g., Suzuki couplings).

- Deprotection : Use TFA/DCM (1:4 v/v) for 2 hours at 0°C to avoid side reactions.

- Reactivity : The electron-withdrawing effect of the carbamate enhances electrophilic substitution on the pyrazole ring .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR). Prioritize poses with hydrogen bonds between the pyrazole iodine and Lys/Arg residues.

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction conditions for pyrazole-piperidine coupling?

- Methodological Answer :

- Literature review : Compare yields from Pd-catalyzed (70–85% in DMF ) vs. Cu-mediated (50–60% in THF ) methods.

- Experimental validation : Replicate both protocols under controlled conditions (equimolar reagents, inert atmosphere). Use DOE (Design of Experiments) to identify critical factors (e.g., temperature > catalyst type) .

Q. Why do stability studies report varying decomposition rates under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.